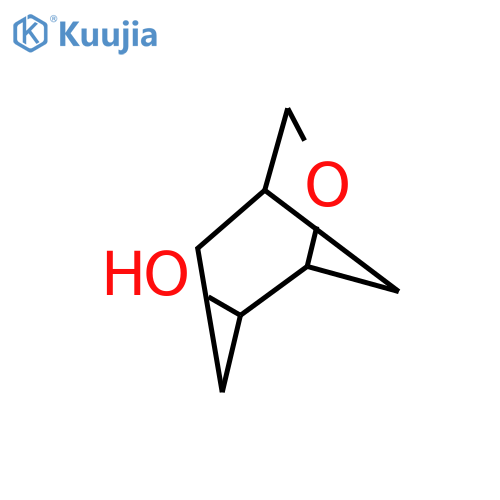Cas no 145908-50-5 (6-oxabicyclo3.2.1octan-4-ol)

6-oxabicyclo3.2.1octan-4-ol 化学的及び物理的性質
名前と識別子
-
- 6-Oxabicyclo[3.2.1]octan-4-ol
- 6-oxabicyclo3.2.1octan-4-ol
- SCHEMBL10996773
- 145908-50-5
- EN300-28258006
-
- インチ: InChI=1S/C7H12O2/c8-6-2-1-5-3-7(6)9-4-5/h5-8H,1-4H2
- InChIKey: KIWJJFPDXSOEEQ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 128.083729621Da
- 同位素质量: 128.083729621Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 113
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 0.4
6-oxabicyclo3.2.1octan-4-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28258006-0.05g |
6-oxabicyclo[3.2.1]octan-4-ol |
145908-50-5 | 0.05g |
$647.0 | 2023-09-09 | ||
| Enamine | EN300-28258006-0.5g |
6-oxabicyclo[3.2.1]octan-4-ol |
145908-50-5 | 0.5g |
$739.0 | 2023-09-09 | ||
| Enamine | EN300-28258006-0.1g |
6-oxabicyclo[3.2.1]octan-4-ol |
145908-50-5 | 0.1g |
$678.0 | 2023-09-09 | ||
| Enamine | EN300-28258006-2.5g |
6-oxabicyclo[3.2.1]octan-4-ol |
145908-50-5 | 2.5g |
$1509.0 | 2023-09-09 | ||
| Enamine | EN300-28258006-1.0g |
6-oxabicyclo[3.2.1]octan-4-ol |
145908-50-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-28258006-10g |
6-oxabicyclo[3.2.1]octan-4-ol |
145908-50-5 | 10g |
$3315.0 | 2023-09-09 | ||
| Enamine | EN300-28258006-0.25g |
6-oxabicyclo[3.2.1]octan-4-ol |
145908-50-5 | 0.25g |
$708.0 | 2023-09-09 | ||
| Enamine | EN300-28258006-5g |
6-oxabicyclo[3.2.1]octan-4-ol |
145908-50-5 | 5g |
$2235.0 | 2023-09-09 | ||
| Enamine | EN300-28258006-1g |
6-oxabicyclo[3.2.1]octan-4-ol |
145908-50-5 | 1g |
$770.0 | 2023-09-09 |
6-oxabicyclo3.2.1octan-4-ol 関連文献
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
6-oxabicyclo3.2.1octan-4-olに関する追加情報
Introduction to 6-oxabicyclo3.2.1octan-4-ol (CAS No. 145908-50-5)
6-oxabicyclo3.2.1octan-4-ol, identified by its Chemical Abstracts Service (CAS) number 145908-50-5, is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This bicyclic alcohol features a unique oxygen-containing bridge, making it a promising scaffold for the development of novel therapeutic agents. The compound's distinct three-membered oxygen ring fused to a seven-membered carbon ring presents an ideal platform for modulating biological activity while maintaining structural stability.
The significance of 6-oxabicyclo3.2.1octan-4-ol lies in its potential applications across various therapeutic domains, particularly in the design of bioactive molecules targeting neurological and inflammatory disorders. Recent advancements in computational chemistry and molecular modeling have highlighted its role as a key intermediate in synthesizing complex pharmacophores. Researchers have leveraged the compound's rigid bicyclic framework to develop derivatives with enhanced binding affinity and selectivity, which are critical for improving drug efficacy and minimizing side effects.
In the realm of medicinal chemistry, the synthesis of 6-oxabicyclo3.2.1octan-4-ol has been refined through innovative methodologies that emphasize atom economy and functional group compatibility. The introduction of this scaffold into drug candidates has shown promise in preclinical studies, particularly in models of pain management and neurodegenerative diseases. The oxygen-containing ring not only contributes to the compound's solubility but also facilitates hydrogen bonding interactions with biological targets, enhancing its pharmacological potential.
Recent studies have demonstrated that derivatives of 6-oxabicyclo3.2.1octan-4-ol exhibit notable anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The compound's ability to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been explored, revealing its potential as a lead compound for nonsteroidal anti-inflammatory drug (NSAID) development. Furthermore, its structural motif has been incorporated into molecules designed to target G protein-coupled receptors (GPCRs), which are pivotal in regulating a wide array of physiological processes.
The versatility of 6-oxabicyclo3.2.1octan-4-ol extends to its role as a building block in peptidomimetics, where it serves as a scaffold for mimicking peptide sequences while avoiding their inherent metabolic instability. This approach has been particularly valuable in the design of protease inhibitors, which are essential for treating conditions such as cancer and infectious diseases. The compound's ability to mimic peptide bonds while maintaining structural integrity offers a strategic advantage in drug design.
From a synthetic chemistry perspective, 6-oxabicyclo3.2.1octan-4-ol exemplifies the importance of heterocyclic compounds in medicinal chemistry innovation. The synthesis of this molecule involves multi-step reactions that showcase the power of transition metal catalysis and organometallic chemistry in constructing complex cyclic frameworks. Recent patents have highlighted novel catalytic systems that enable efficient access to 6-oxabicyclo3.2.1octan-4-ol derivatives, further facilitating their incorporation into drug discovery campaigns.
The pharmacokinetic profile of compounds derived from 6-oxabicyclo3.2.1octan-4-ol has been extensively studied to optimize bioavailability and metabolic stability. Computational modeling techniques have been instrumental in predicting how modifications to the scaffold can influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) properties. These insights have guided the development of optimized analogs with improved pharmacokinetic profiles suitable for clinical translation.
In conclusion, 6-oxabicyclo3.2.1octan-4-ol (CAS No. 145908-50-5) represents a cornerstone in modern medicinal chemistry research due to its unique structural features and broad applicability in drug development. Its role as a versatile scaffold for designing bioactive molecules underscores its importance in addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.
145908-50-5 (6-oxabicyclo3.2.1octan-4-ol) Related Products
- 1261660-45-0(1-Cyanonaphthalene-8-methanol)
- 1189457-58-6(2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-chloro-4-fluorophenyl)acetamide)
- 2167814-50-6(4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid)
- 871269-07-7(N-Ethyl 3-bromobenzenesulfonamide)
- 2137561-20-5(1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine)
- 1212964-05-0((2S)-2-amino-2-2-(trifluoromethoxy)phenylethan-1-ol)
- 1807068-73-0(4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine)
- 90390-14-0(N-[4-(trifluoromethyl)benzyl]butan-1-amine)
- 1280804-28-5(6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine)
- 10412-36-9(2-(dichloromethylidene)cyclohexan-1-one)




